

Application Notes & Protocols: Postsynthetic Modification of UiO-66(Zr) with Amine Groups

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **UiO-66(Zr)**

Cat. No.: **B11930663**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Metal-Organic Framework (MOF) **UiO-66(Zr)**, constructed from zirconium (IV) clusters and 1,4-benzenedicarboxylate linkers, is renowned for its exceptional chemical, thermal, and mechanical stability. The introduction of functional groups, particularly amines (-NH₂), onto the organic linkers either during synthesis (direct synthesis of UiO-66-NH₂) or via postsynthetic modification (PSM) significantly broadens its applicability. The amine group serves as a versatile anchor for further functionalization, allowing for the precise tuning of the MOF's properties for specific applications such as gas capture, catalysis, and targeted drug delivery. This document provides detailed protocols for the synthesis of the parent amino-functionalized framework and subsequent postsynthetic modifications, along with a summary of key performance data.

Experimental Protocols

Protocol 1: Synthesis of Parent UiO-66-NH₂ Framework

This protocol describes the synthesis of UiO-66-NH₂ via a common solvothermal method. This framework is the starting material for subsequent postsynthetic modifications.

Materials:

- Zirconium(IV) chloride (ZrCl₄)
- 2-aminoterephthalic acid (H₂BDC-NH₂)

- N,N-Dimethylformamide (DMF)
- Ethanol
- Teflon-lined stainless-steel autoclave

Procedure:

- In a beaker, dissolve Zirconium(IV) chloride (e.g., 1.47 g) and 2-aminoterephthalic acid (e.g., 1.06 g) in DMF (e.g., 150 mL).
- Ensure complete dissolution, using sonication if necessary.
- Transfer the homogeneous mixture into a 200 mL Teflon-lined stainless-steel autoclave.
- Seal the autoclave and place it in an oven heated to 120-150 °C for 24 hours. A microwave-assisted alternative involves heating at 120 °C for 1 hour.
- After the reaction, allow the autoclave to cool down to room temperature naturally.
- Collect the resulting yellow crystalline powder by centrifugation or filtration.
- To remove unreacted precursors and residual solvent, wash the product repeatedly. Perform three washes with DMF, followed by three washes with ethanol.
- Dry the final yellow powder in an oven at an appropriate temperature (e.g., 150 °C) to obtain the activated UiO-66-NH₂.

Characterization: The successful synthesis of UiO-66-NH₂ should be confirmed by Powder X-ray Diffraction (PXRD), which will show patterns congruent with the known UiO-66 topology, and Scanning Electron Microscopy (SEM), which typically reveals a uniform octahedral morphology.

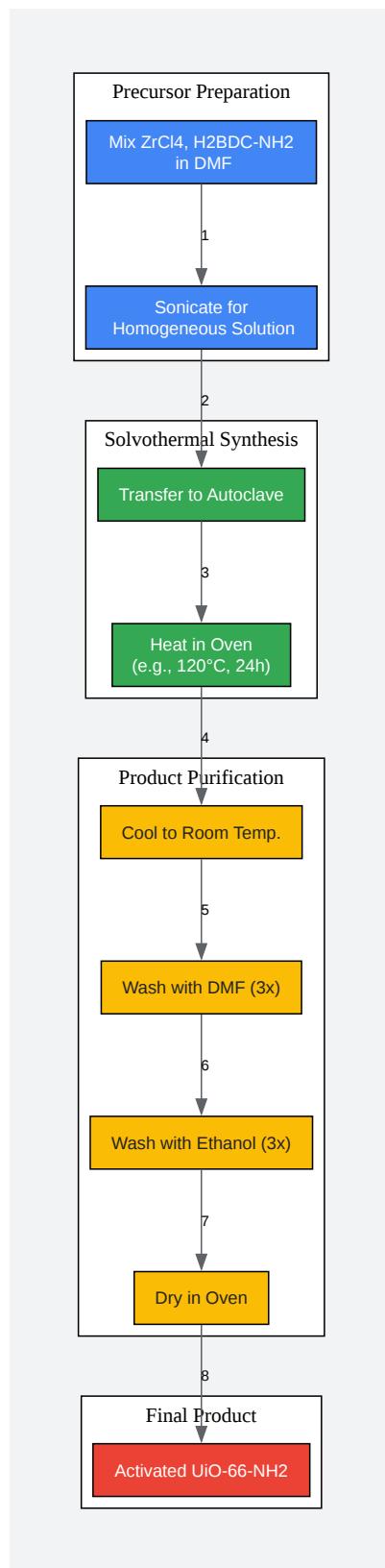

[Click to download full resolution via product page](#)

Figure 1: Experimental workflow for the solvothermal synthesis of UiO-66-NH_2 .

Protocol 2: Postsynthetic Modification (PSM) of UiO-66-NH₂

The amine groups on the UiO-66-NH₂ framework are nucleophilic and can readily react with various electrophiles. This allows for the covalent attachment of new functional moieties. Below are protocols for two common PSM reactions.

A. PSM via Schiff Base Reaction with an Aldehyde

This procedure creates an imine linkage and is useful for attaching molecules for sensing or catalytic applications.[1][2]

Materials:

- Activated UiO-66-NH₂ (from Protocol 1)
- Aldehyde reactant (e.g., 2-(Methylthio)benzaldehyde, Glutaraldehyde)
- Anhydrous Methanol (MeOH) or Ethanol
- Acetic Acid (catalyst)

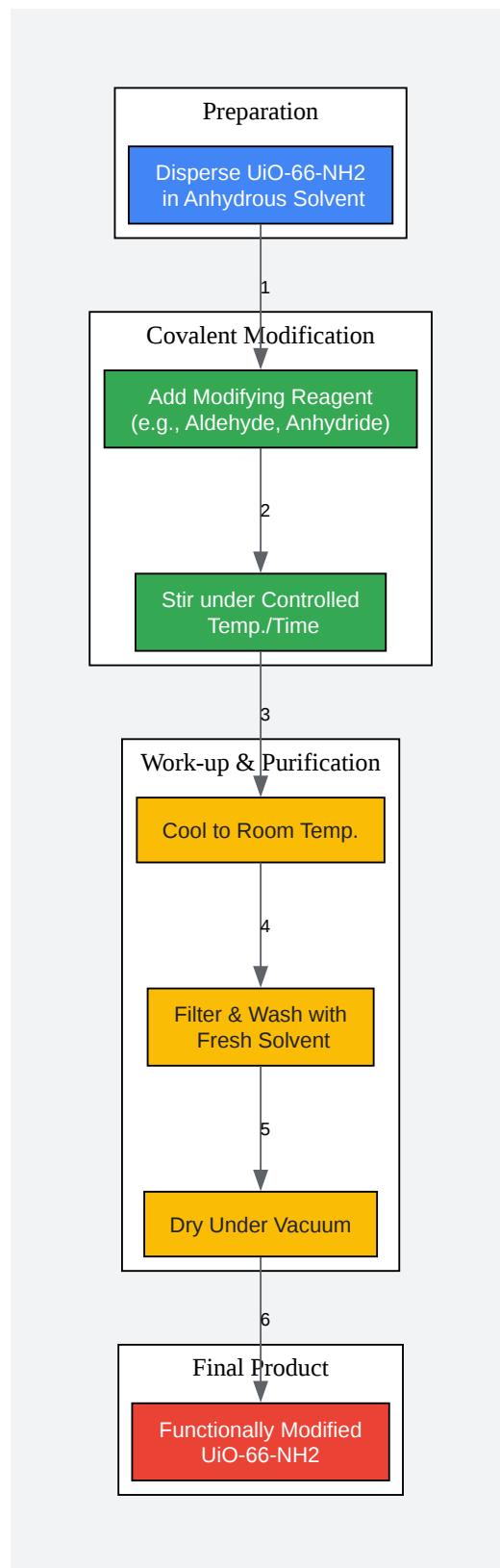
Procedure:

- Disperse 100 mg of activated UiO-66-NH₂ in 50 mL of anhydrous methanol in a round-bottom flask.[1]
- Add the aldehyde reactant (e.g., 1.2 mmol of 2-(Methylthio)benzaldehyde) to the suspension. [1]
- Add a catalytic amount of acetic acid (e.g., 2 drops) to the mixture.[1]
- Stir the resulting mixture at an elevated temperature (e.g., 75 °C) for 24 hours under an inert atmosphere.[1]
- After the reaction, cool the mixture to room temperature.
- Collect the solid product by filtration or centrifugation.

- Wash the product thoroughly with fresh methanol to remove any unreacted aldehyde and catalyst.
- Dry the modified MOF under vacuum to yield the final functionalized product (e.g., UiO-66-NSMe).[\[1\]](#)

B. PSM via Amidation with an Acid Anhydride

This method forms a stable amide bond and is a common route to alter the surface chemistry of the MOF.


Materials:

- Activated UiO-66-NH₂ (from Protocol 1)
- Acid Anhydride (e.g., Acetic Anhydride)
- Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

- Suspend a known amount of dried UiO-66-NH₂ (e.g., ~28 mg) in 1.0 mL of anhydrous dichloromethane in a vial.[\[3\]](#)
- Add an excess of the acid anhydride (e.g., 23.5 μ L of acetic anhydride) to the suspension.[\[3\]](#)
- Cap the vial and allow the reaction to proceed at room temperature for a period ranging from days to weeks, depending on the desired conversion rate.[\[3\]](#)
- Monitor the reaction progress using Fourier-Transform Infrared (FTIR) spectroscopy by observing the decrease in N-H stretching peaks of the primary amine and the appearance of the amide N-H stretch (~3340 cm⁻¹).[\[3\]](#)
- Once the desired level of functionalization is achieved, collect the product by centrifugation.
- Wash the solid extensively with fresh dichloromethane to remove unreacted anhydride and acetic acid byproduct.

- Dry the resulting powder (e.g., UiO-66-NHCOCH₃) under vacuum.

[Click to download full resolution via product page](#)

Figure 2: General workflow for the postsynthetic modification of UiO-66-NH₂.

Data Presentation

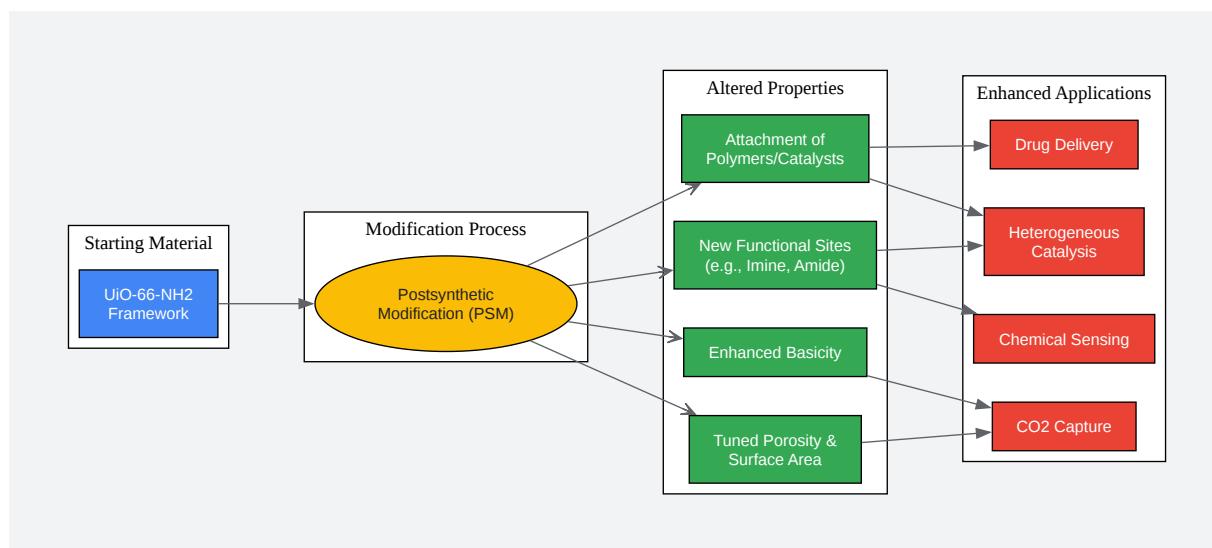
The following tables summarize quantitative data for UiO-66-NH₂ before and after various postsynthetic modifications.

Table 1: Physicochemical Properties of Parent and Modified UiO-66 Frameworks

Material	Modification Type	BET Surface Area (m ² /g)	Total Pore Volume (cm ³ /g)	Micropore Volume (cm ³ /g)	Ref.
UiO-66-NH ₂	Parent Framework	822	0.236	-	
UiO-66-NH ₂ /GO	Graphene Oxide Composite	1154	0.452	-	
PEIC48@UiO	PEI Grafting	150	-	-	
PEIC72@UiO	PEI Grafting	33	-	-	
PEIC96@UiO	PEI Grafting	7	-	-	
UiO-66-APTES	APTES Grafting	381	-	-	

Note: PEI grafting significantly fills the pores, leading to a drastic reduction in surface area as measured by N₂ adsorption.

Table 2: Performance Data in CO₂ Capture Applications


Material	CO ₂ Adsorption Capacity (mmol/g)	Conditions	CO ₂ /N ₂ Selectivity	Ref.
UiO-66	3.66	273 K, 1 bar	14.78	
UiO-66-NH ₂	3.93	273 K, 1 bar	22.83	
UiO-66-NH ₂ /GO	6.41	273 K, 1 bar	28.45	
UiO-66-NH ₂	2.7	25 °C, 1 atm	25	
PEIC96@UiO	3.2	25 °C, 1 atm	48	

Applications in Research and Drug Development

Postsynthetic modification of UiO-66-NH₂ unlocks a vast range of applications by tailoring the pore environment and surface chemistry.

- **Gas Capture and Separation:** The introduction of amine-rich polymers like polyethyleneimine (PEI) via PSM dramatically enhances CO₂ capture capacity and selectivity. The modified MOFs show improved performance for capturing CO₂ from flue gas streams, with high selectivity over N₂.
- **Catalysis:** The amine group can be modified to anchor catalytic species, such as Schiff-base metal complexes. These heterogeneous catalysts are stable, reusable, and show high activity in various organic reactions, including condensation and cyclization reactions.
- **Sensing:** By grafting specific functionalities that interact with target analytes, modified UiO-66-NH₂ can act as a highly selective and sensitive sensor. For example, modification with a sulfur-containing aldehyde yields a framework capable of detecting Hg²⁺ ions in water at nanomolar concentrations through luminescence quenching.[1]
- **Drug Delivery:** The tunable nature of the MOF surface after PSM is highly relevant for drug development. The amine groups can be used to attach targeting ligands or polymers like PEG to improve biocompatibility and circulation time. The porous structure can be loaded

with therapeutic agents, and the surface chemistry can be engineered for controlled, stimulus-responsive release (e.g., pH- or enzyme-responsive).

[Click to download full resolution via product page](#)

Figure 3: Relationship between PSM, modified properties, and applications of UiO-66-NH₂.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Polyethyleneimine-Modified UiO-66-NH₂(Zr) Metal–Organic Frameworks: Preparation and Enhanced CO₂ Selective Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [pubs.acs.org](#) [pubs.acs.org]
- 3. [pubs.acs.org](#) [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes & Protocols: Postsynthetic Modification of UiO-66(Zr) with Amine Groups]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11930663#postsynthetic-modification-of-uo-66-zr-with-amine-groups>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com